molecular formula C11H11BrO2 B11830345 3-(4-Bromophenyl)oxan-2-one

3-(4-Bromophenyl)oxan-2-one

Cat. No.: B11830345
M. Wt: 255.11 g/mol
InChI Key: KJXGAYQISWHVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)oxan-2-one is an organic compound that belongs to the class of oxanones It features a bromophenyl group attached to an oxan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)oxan-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxan-2-one ring . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)oxan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxanone derivatives or reduction to form alcohols.

    Cyclization Reactions: The oxan-2-one ring can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxanone derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohols or other reduced forms of the original compound.

Scientific Research Applications

3-(4-Bromophenyl)oxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxan-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The oxan-2-one ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

3-(4-bromophenyl)oxan-2-one

InChI

InChI=1S/C11H11BrO2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h3-6,10H,1-2,7H2

InChI Key

KJXGAYQISWHVMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.